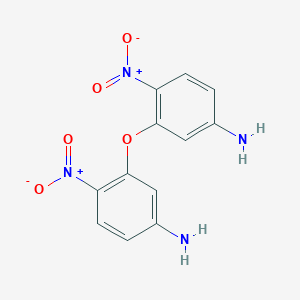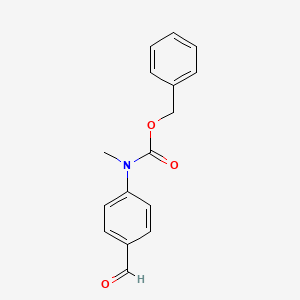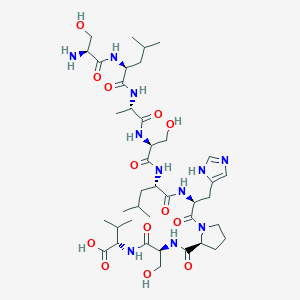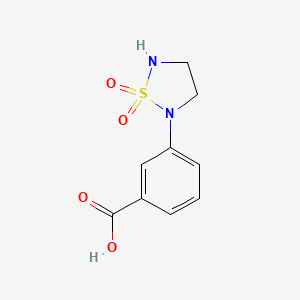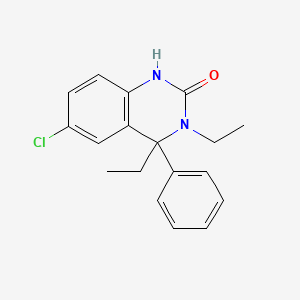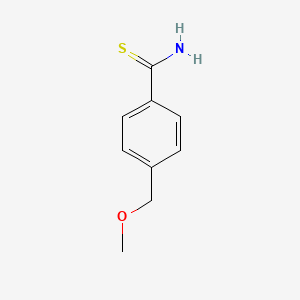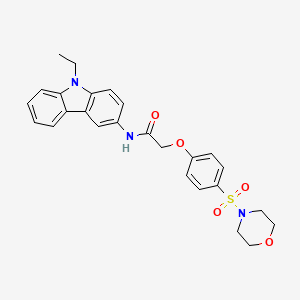
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a carbazole moiety, a morpholinosulfonyl group, and a phenoxyacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the carbazole derivative. The key steps include:
Formation of the Carbazole Derivative: The initial step involves the alkylation of carbazole to introduce the ethyl group at the 9-position.
Introduction of the Phenoxyacetamide Moiety: This step involves the reaction of the carbazole derivative with 2-(4-(morpholinosulfonyl)phenoxy)acetic acid or its derivatives under appropriate conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the phenoxy or carbazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(9-Ethyl-9H-carbazol-3-yl)-9-octadecenamide
- N-((9-Ethyl-9H-carbazol-3-yl)methylene)-4-(4-methylbenzyl)-1-piperazinamine
Uniqueness
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H27N3O5S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C26H27N3O5S/c1-2-29-24-6-4-3-5-22(24)23-17-19(7-12-25(23)29)27-26(30)18-34-20-8-10-21(11-9-20)35(31,32)28-13-15-33-16-14-28/h3-12,17H,2,13-16,18H2,1H3,(H,27,30) |
InChI Key |
KXJFBZJZFBNJAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)

![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)
